molecular formula C13H18O4 B1330113 Ethyl 3-(3,4-dimethoxyphenyl)propionate CAS No. 5462-13-5

Ethyl 3-(3,4-dimethoxyphenyl)propionate

Cat. No.: B1330113
CAS No.: 5462-13-5
M. Wt: 238.28 g/mol
InChI Key: GFAGDEMAMZYNAI-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)propionate (CAS: 63307-08-4) is an aromatic ester with the molecular formula C₁₃H₁₈O₄ and a molar mass of 250.28 g/mol . Its structure comprises a propionate ethyl ester backbone substituted with a 3,4-dimethoxyphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceuticals . The electron-donating methoxy groups at the 3- and 4-positions influence its electronic properties and reactivity, making it a versatile building block in medicinal chemistry.

Preparation Methods

Preparation Methods of Ethyl 3-(3,4-dimethoxyphenyl)propionate

Esterification of 3-(3,4-dimethoxyphenyl)propanoic Acid

Another common approach is the esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of strong acid catalysts.

  • Reaction conditions:
    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
    • Temperature: Reflux conditions (typically 70–80 °C for ethanol reflux)
    • Duration: Several hours to ensure complete esterification
  • Purification: Recrystallization or distillation to obtain pure ethyl ester
  • Industrial adaptation: Continuous flow processes with acid catalysts to improve yield and efficiency
  • Reference: General esterification protocols and industrial synthesis descriptions

This method is widely used due to the availability of the acid precursor and the straightforward reaction setup.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Hydrogenation of (E)-Ethyl 3-(3,4-dimethoxyphenyl)-2-propenoate CuO-Cr2O3 catalyst, H2 gas 146 °C, 132,391 Torr High (not specified) Direct saturation, well-established Requires high pressure equipment
Esterification of 3-(3,4-dimethoxyphenyl)propanoic acid Ethanol, H2SO4 or p-TsOH Reflux (70–80 °C), several hours High (typical for esterifications) Simple, scalable Requires acid catalyst, purification needed
Multi-step via 3,4-dimethoxybenzyl cyanide KH2PO4, hydroxylamine hydrochloride, phase-transfer catalyst, alkali Aqueous decarboxylation, reflux dehydration Up to 85% (intermediate) Safe, cost-effective, industrially suitable Multi-step, requires intermediate isolation

Chemical Reactions Analysis

Ethyl 3-(3,4-dimethoxyphenyl)propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)propionate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)propionate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active 3-(3,4-dimethoxyphenyl)propionic acid, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-phenylpropionate

  • Molecular Formula : C₁₁H₁₄O₂
  • Molar Mass : 178.23 g/mol
  • Key Differences : Lacks methoxy substituents, featuring only a phenyl group.
  • Applications : Widely used as a flavoring agent (FEMA 2455) due to its fruity aroma .
  • Reactivity : The absence of methoxy groups reduces steric hindrance and electronic stabilization, making it less stable under oxidative conditions compared to its dimethoxy analog.

Ethyl 3,4-dimethoxycinnamate

  • Molecular Formula : C₁₃H₁₆O₄
  • Molar Mass : 236.26 g/mol
  • Key Differences: Contains a propenoate (α,β-unsaturated ester) backbone instead of a saturated propionate chain.
  • Thermal Stability : The α,β-unsaturation increases susceptibility to thermal degradation compared to saturated esters like Ethyl 3-(3,4-dimethoxyphenyl)propionate.

Ethyl 3-(4-hydroxyphenyl)propionate

  • Molecular Formula : C₁₁H₁₄O₃
  • Molar Mass : 194.23 g/mol
  • Key Differences : Substitutes a hydroxyl group for the 4-methoxy group.
  • Biological Activity: Demonstrated antioxidant properties in studies of turmeric extracts, highlighting the role of phenolic -OH groups in radical scavenging .
  • Solubility : Increased hydrophilicity compared to dimethoxy derivatives due to hydrogen bonding from the hydroxyl group.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications/Properties References
This compound C₁₃H₁₈O₄ 250.28 Propionate, two methoxy Pharmaceutical intermediate
Ethyl 3-phenylpropionate C₁₁H₁₄O₂ 178.23 Propionate, phenyl Flavoring agent (FEMA 2455)
Ethyl 3,4-dimethoxycinnamate C₁₃H₁₆O₄ 236.26 Propenoate, two methoxy UV-active materials
Ethyl 3-(4-hydroxyphenyl)propionate C₁₁H₁₄O₃ 194.23 Propionate, hydroxyl Antioxidant in natural products

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)propionate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

  • Chemical Formula : C20_{20}H24_{24}O4_{4}
  • Molecular Weight : 376.40 g/mol
  • CAS Number : 94687-10-2
  • Log P (Partition Coefficient) : Varies between 1.49 and 3.59 depending on the calculation method used, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

Mechanisms of Biological Activity

This compound exhibits various biological activities through its interaction with specific molecular targets. Its mechanisms include:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.
  • Antimicrobial Activity : this compound has shown promise in inhibiting certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant activity. This property is significant in preventing oxidative stress-related diseases .

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various derivatives including this compound against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited notable cytotoxicity, particularly against U-87 cells, indicating its potential as an anticancer agent .
  • Antioxidant Activity :
    • The DPPH radical scavenging assay demonstrated that derivatives of this compound possess antioxidant activities comparable to ascorbic acid. This suggests that the compound can mitigate oxidative damage in biological systems .
  • Pharmacokinetics :
    • This compound is a substrate for P-glycoprotein (P-gp), which may influence its absorption and distribution within the body. It has been identified as an inhibitor of CYP3A4, indicating potential interactions with other drugs metabolized by this enzyme .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntioxidant ActivityP-gp Substrate
This compoundHighModerateYes
Ethyl 3-(4-Methoxyphenyl)propionateModerateLowNo
Ethyl 3-(3,4-Dihydroxyphenyl)propionateLowHighYes

This table illustrates the comparative biological activities of this compound with similar compounds, highlighting its unique profile.

Q & A

Basic Research Questions

Q. How can Ethyl 3-(3,4-dimethoxyphenyl)propionate be synthesized and purified for research purposes?

  • Methodological Answer : A common synthetic route involves heating 3-(3,4-dimethoxyphenyl)propionamide with 2-(3,4-dimethoxyphenyl)ethylamine under nitrogen at 190°C for 2 hours. The crude product is dissolved in ethyl acetate, washed sequentially with dilute HCl, NaOH, and water, followed by recrystallization from ethanol to yield a pure compound (77% yield) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) to achieve baseline separation .
  • Spectroscopy : IR and NMR (¹H, ¹³C) are critical. The IUPAC Standard InChIKey (XFJQZDADXNOFTQ-UHFFFAOYSA-N) and molecular weight (224.2530 g/mol) aid in spectral validation .

Q. How is this compound isolated from natural matrices?

  • Methodological Answer : Isolation from natural sources (e.g., Curcuma longa L.) involves silica gel column chromatography and preparative HPLC. Fractions are analyzed via TLC and NMR to confirm identity, as demonstrated for structurally similar dihydroferulic acid ethyl ester .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimize temperature (e.g., 190°C vs. lower), inert gas flow (N₂), and stoichiometric ratios of reactants. Post-synthesis, refine recrystallization solvents (e.g., ethanol vs. methanol) based on solubility profiles to enhance purity .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with triclinic crystal systems (space group P1) provides bond angles (e.g., α = 70.602°, β = 69.613°) and unit cell parameters (a = 10.2154 Å, b = 12.0504 Å). Hydrogen bonding networks (e.g., O8—C28—H28B) are critical for confirming stereochemistry .

Q. How can impurities in synthetic batches of this compound be profiled?

  • Methodological Answer : Use LC-MS with a formic acid-modified mobile phase to detect byproducts. Compare retention times and fragmentation patterns against reference standards. Quantify impurities via calibration curves .

Q. What stability studies are relevant for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC-UV. Monitor hydrolysis of the ester group (→3-(3,4-dimethoxyphenyl)propionic acid) and oxidation of methoxy groups. Stability-indicating methods should achieve resolution >2.0 between degradation peaks and the parent compound .

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGDEMAMZYNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969886
Record name Ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-13-5
Record name NSC10090
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By boiling Meldrum's acid (formula III with R9 =R10 =methyl group) with veratraldehyde in an ethanolic medium in the presence of formic acid and triethylamine, monoethyl 3,4-di-(methoxy)-benzylmalonate was obtained. According to our experimental observation, diethyl 3,4-di-(methoxy)-benzylidene malonate could not be hydrogenated to diethyl 3,4-di-(methoxy)-benzylmalonate when using formic acid and triethylamine as reagents. Furtheron we have observed that by reacting veratraldehyde with Meldrum's acid, formic acid and triethylamine at 100° C. for 2 hours and then by boiling with ethanol for 2 hours 3,4-dimethoxyhydrocinnamic acid and not ethyl 3,4-di-(methoxy)-hydrocinnamate was obtained as final product. Thus, the reaction can be interpreted only in such a way that 5-[3',4'-di-(methoxy)-phenylmethyl]-Meldrum's acid is formed in the manner described above, the dioxane ring of which is opened and one carboxyl group of the 3,4-di-(methoxy)-benzylmalonic acid formed is simultaneously esterified. When the temperature of the reaction mixture is increased after removing the ethanol, the carboxyl group is eliminated and 3,4-di-(methoxy)-hydrocinnamic acid ester is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(3,4-dimethoxyphenyl)propionate
Ethyl 3-(3,4-dimethoxyphenyl)propionate
Ethyl 3-(3,4-dimethoxyphenyl)propionate
Ethyl 3-(3,4-dimethoxyphenyl)propionate
Ethyl 3-(3,4-dimethoxyphenyl)propionate
Ethyl 3-(3,4-dimethoxyphenyl)propionate

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